molecular formula C24H20O4 B2546531 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate CAS No. 331461-43-9

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate

Cat. No.: B2546531
CAS No.: 331461-43-9
M. Wt: 372.42
InChI Key: RMPIKAZLSIGIBQ-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is an organic compound with a complex structure that includes methoxyphenyl, oxo-propenyl, and methylbenzenecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate. This intermediate is then reacted with 4-methylbenzenecarboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxo-propenyl moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-[3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate.

    Reduction: Formation of 4-[3-(4-Methoxyphenyl)-3-hydroxypropyl]phenyl 4-methylbenzenecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Hydroxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
  • 4-[3-(4-Methoxyphenyl)-3-hydroxypropyl]phenyl 4-methylbenzenecarboxylate
  • 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl benzoate

Uniqueness

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and oxo-propenyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from similar compounds.

Properties

IUPAC Name

[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-17-3-8-20(9-4-17)24(26)28-22-12-5-18(6-13-22)7-16-23(25)19-10-14-21(27-2)15-11-19/h3-16H,1-2H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPIKAZLSIGIBQ-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.